5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester
Description
5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester (CAS: 106571-82-8) is a protected amino acid derivative widely used in peptide synthesis. Its structure features a tert-butyl ester group, a benzyloxycarbonyl (Cbz)-protected amine, and a glutamic acid backbone. This compound is critical in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of deprotection . It is commercially available under synonyms such as "N-Cbz-L-glutamic Acid 5-tert-Butyl Ester" and is utilized in the synthesis of complex peptides and peptidomimetics .
Properties
CAS No. |
106571-82-8 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22) |
InChI Key |
FVASJFMQBNYNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester
Detailed Synthetic Route
Step 1: Protection of the Amino Group
- Starting from L-glutamic acid or its derivatives, the α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane (DCM).
- This step yields N-Cbz-L-glutamic acid.
Step 2: Esterification of the Carboxyl Group
- The γ-carboxyl group of N-Cbz-L-glutamic acid is selectively esterified using tert-butyl chloroformate (t-BuOCOCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine.
- The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperature to avoid side reactions.
- This step produces N-Cbz-L-glutamic acid 5-tert-butyl ester.
Step 3: Purification
- The crude product is purified by liquid-liquid extraction and chromatographic techniques such as silica gel column chromatography.
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) enhances purity.
Step 4: Optional Deprotection (for downstream applications)
- The tert-butyl ester group can be selectively cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
- The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Benzyloxycarbonyl chloride (Cbz-Cl), base (NaHCO3 or Et3N), DCM | Protect amino group with Cbz | Maintain low temperature (0-5°C) |
| 2 | tert-Butyl chloroformate, base (DIPEA), THF or DCM | Esterify γ-carboxyl group with tert-butyl | Anhydrous conditions preferred |
| 3 | Silica gel chromatography, recrystallization | Purify intermediate and final compound | Use solvents like ethyl acetate |
| 4 | Trifluoroacetic acid (TFA), DCM (optional) | Deprotect tert-butyl ester | Acid-labile protecting group |
| 5 | Pd/C, H2 gas (optional) | Deprotect Cbz group | Hydrogenation under mild pressure |
Analysis of Preparation Methods
Advantages of the Protecting Groups
- Benzyloxycarbonyl (Cbz) group : Provides stability to the amino group during esterification and other synthetic steps. It is stable under basic and neutral conditions and can be removed selectively by hydrogenolysis.
- Tert-butyl ester group : Offers acid-labile protection to the carboxylic acid, allowing selective deprotection without affecting other functional groups. It is sterically bulky, reducing side reactions during peptide coupling.
Reaction Yields and Purity
- Reported yields for the esterification step typically range from 70% to 90%, depending on reaction scale and conditions.
- Purity of the final compound after purification is commonly above 95%, as verified by chromatographic and spectroscopic methods.
Analytical Techniques for Characterization
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and stereochemistry | Characteristic tert-butyl singlet at ~1.4 ppm; aromatic protons of Cbz group |
| 13C NMR | Carbon skeleton verification | Signals for carbonyl carbons and tert-butyl carbons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z ~357.38 (M+H)+ |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 95% by area under curve |
| Melting Point Analysis | Physical property confirmation | Melting point range ~83-87 °C |
Research Outcomes and Applications
Peptide Synthesis
- The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) due to its stable protecting groups and ease of deprotection.
- It facilitates selective peptide bond formation, allowing the synthesis of complex peptides and peptidomimetics with high fidelity.
Enzyme-Substrate Interaction Studies
- Its structural resemblance to glutamic acid makes it a valuable substrate analog in enzymology research.
- The protected amino and carboxyl groups enable controlled studies of enzyme specificity and mechanism.
Pharmaceutical Development
- Utilized in the synthesis of drug candidates, especially those involving peptide-based therapeutics.
- Its stability and reactivity profile make it suitable for incorporation into prodrugs or as a building block in medicinal chemistry.
Comparative Analysis with Related Compounds
| Compound Name | Protecting Groups | Applications |
|---|---|---|
| This compound | Benzyloxycarbonyl (Cbz), tert-butyl ester | Peptide synthesis, enzyme studies |
| Fmoc-L-glutamic acid α-tert-butyl ester | Fmoc, tert-butyl ester | Peptide synthesis, drug development |
| tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate | Boc, tert-butyl ester | Enzyme studies, pharmaceutical synthesis |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and amides.
Scientific Research Applications
5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with tert-Butyl Ester and Carbamate Groups
- Its ¹H-NMR shows a methoxybenzyl group (δ 3.74 ppm) and a carbamate NH signal (δ 6.75–6.80 ppm), contrasting with the Cbz-protected amine (δ ~7.3–7.5 ppm for aromatic protons) in the target compound. The absence of a glutamic acid moiety reduces its utility in peptide elongation compared to the target compound .
- Its molecular formula (C₁₄H₂₈N₂O₄) and weight (288.38 g/mol) are comparable, but the Boc group offers orthogonal protection strategies compared to Cbz .
Simple Pentanoic Acid Esters
- Pentanoic acid, methyl/ethyl esters: These lack amino or protective groups, rendering them unsuitable for peptide synthesis.
- Hexanoic acid, methyl ester: With a longer carbon chain (C₆ vs.
Fluorinated Derivatives
- Nonafluoropentanoic acid derivatives: Compounds like nonafluoropentanoic acid, ammonium salt (CAS: 68259-11-0), are highly fluorinated and used in surfactants or coatings. Their extreme stability contrasts with the target compound’s reactivity in peptide bond formation .
Data Tables
Table 1: Molecular and Functional Group Comparison
Table 2: Spectral Data Comparison (¹H-NMR)
Key Research Findings
- Synthetic Utility : The tert-butyl ester in the target compound enhances solubility in organic solvents, critical for SPPS, whereas simple esters (e.g., methyl) lack this advantage .
- Deprotection Efficiency: The Cbz group is selectively removed via hydrogenolysis, contrasting with the acid-labile Boc group in related compounds .
- Stability: Fluorinated esters (e.g., nonafluoropentanoic acid derivatives) exhibit superior thermal stability but are irrelevant in peptide chemistry due to inertness .
Biological Activity
5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester, also known as a derivative of glutamic acid, is a compound of significant interest in biochemical research and pharmaceutical applications. This compound's structural features enable it to participate in various biological processes, particularly in peptide synthesis and enzyme interactions.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.38 g/mol. The compound features a tert-butyl ester group, which enhances its solubility and stability in biological systems.
Structural Formula
The biological activity of this compound primarily involves its role as a substrate and intermediate in enzymatic reactions. The presence of the amino and carbonyl groups allows it to participate in peptide bond formation, making it valuable in synthesizing peptides and proteins.
Key Mechanisms:
- Enzyme Substrate Interaction: The compound can act as a substrate for various enzymes, facilitating biochemical reactions essential for metabolic processes.
- Peptide Synthesis: It serves as a protecting group during peptide synthesis, allowing selective modification of amino acids without affecting others.
Case Studies
- Peptide Synthesis Applications:
- Neurotransmitter Pathway Research:
- Drug Development:
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Fmoc-L-glutamic acid α-tert-butyl ester | Fmoc protecting group | Peptide synthesis, drug development |
| tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate | Multiple protective groups | Enzyme studies, pharmaceutical synthesis |
| 4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | Benzyloxycarbonyl protecting group | Complex organic synthesis |
Q & A
Q. What are the common synthetic routes for preparing 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions involving:
- Amide coupling : Use of carbodiimides (e.g., EDC·HCl) with DMAP as a catalyst in anhydrous solvents like dichloromethane or THF to activate carboxylic acids for coupling with amines .
- Protection/deprotection strategies : The tert-butyl ester group is introduced via reaction with tert-butyl chloroformate under basic conditions, while the benzyloxycarbonyl (Cbz) group protects the amine .
- Workup and purification : Liquid-liquid extraction, silica gel chromatography, and recrystallization are standard for isolating intermediates and final products .
Example Reaction Steps (from and ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDC·HCl, DMAP, i-Pr2NEt in THF | Activate carboxylate for amide bond formation |
| 2 | tert-Butyl chloroformate, base | Introduce tert-butyl ester protecting group |
| 3 | TFA in DCM | Deprotect tert-butyl ester (acid-labile group) |
Q. Why is the tert-butyl ester group preferred in the synthesis of this compound?
Methodological Answer: The tert-butyl ester serves as a temporary protecting group for carboxylic acids due to its:
- Stability : Resists hydrolysis under basic/neutral conditions but is cleaved selectively with strong acids (e.g., trifluoroacetic acid, TFA) .
- Steric bulk : Minimizes unwanted side reactions during peptide elongation or other modifications .
- Compatibility : Works well with benzyloxycarbonyl (Cbz) and other amine-protecting groups in multi-step syntheses .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR verify backbone connectivity and stereochemistry (e.g., tert-butyl signal at ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC/UPLC : Reverse-phase chromatography assesses purity (>95% by area under the curve) and detects enantiomeric excess in chiral separations .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, central composite designs optimize coupling reactions by balancing EDC·HCl and DMAP concentrations .
- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and identify intermediates .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer workflows .
Q. How can researchers resolve enantiomeric impurities during synthesis?
Methodological Answer:
- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic mixtures .
Q. What strategies address low yields in amide bond formation steps?
Methodological Answer:
- Coupling reagent optimization : Replace EDC·HCl with HATU or DMTMM for sterically hindered substrates .
- Microwave-assisted synthesis : Enhance reaction rates and yields by applying controlled microwave irradiation (e.g., 50–100°C, 20–60 min) .
- Protection of reactive sites : Temporarily block competing functional groups (e.g., alcohols with TBS groups) to prevent side reactions .
Q. How should researchers analyze contradictory spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous signals and confirm regiochemistry .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Q. What computational methods aid in designing novel derivatives of this compound?
Methodological Answer:
- Quantum mechanical calculations : Predict reaction pathways and transition states using software like Gaussian or NWChem to identify energetically favorable modifications .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in peptide metabolism) to prioritize synthesis .
- Machine learning (ML) : Train ML models on existing reaction databases to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
